2-chloro-N-(cyclopropylmethyl)aniline
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H12ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is substituted with a cyclopropylmethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: A simpler derivative with only a chlorine substitution.
Cyclopropylmethylamine: Lacks the aromatic ring but contains the cyclopropylmethyl group.
Dichloroanilines: Compounds with two chlorine substitutions on the aniline ring.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)aniline is unique due to the combination of the cyclopropylmethyl group and the chlorine substitution on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
MPUIKUMAXIJXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2Cl |
Origin of Product |
United States |
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